methyl 5-ethynyl-2-methylbenzoate
Description
Methyl 5-ethynyl-2-methylbenzoate is a substituted benzoate ester featuring a methyl ester group at position 2 and an ethynyl (C≡CH) group at position 5 of the benzene ring. Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol. The ethynyl group introduces significant electron-withdrawing effects, altering electronic distribution and reactivity compared to other benzoate derivatives. The ethynyl group’s linear geometry and sp-hybridization make it valuable for click chemistry or as a synthetic intermediate.
Properties
CAS No. |
2052833-70-0 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethynyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction typically requires heating under reflux conditions to achieve high yields.
Another method involves the use of diazomethane, where 5-ethynyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid heterogeneous catalysts, such as zeolites, in microwave-assisted esterification has been explored to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 5-ethynyl-2-methylbenzoic acid or 5-ethynyl-2-methylbenzaldehyde.
Reduction: Methyl 5-ethyl-2-methylbenzoate.
Substitution: Methyl 5-nitro-2-methylbenzoate, methyl 5-bromo-2-methylbenzoate, and methyl 5-sulfonyl-2-methylbenzoate.
Scientific Research Applications
Methyl 5-ethynyl-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic esters.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of methyl 5-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 5-ethynyl-2-methylbenzoate with structurally related esters:
Key Observations:
- Electronic Effects : The ethynyl group in this compound is strongly electron-withdrawing, increasing electrophilicity at the ester carbonyl compared to electron-donating groups (e.g., methoxy or hydroxyl ). This enhances reactivity toward nucleophilic substitution or cross-coupling reactions.
- Solubility: Ethynyl’s nonpolar nature reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, favoring solubility in organic solvents like dichloromethane or DMF .
- Biological Activity : Methoxy and hydroxyl derivatives exhibit antioxidant or anti-inflammatory properties , while acetylated analogs (e.g., methyl 5-acetyl-2-propoxybenzoate) are precursors for PDE5 inhibitors . The ethynyl group’s role in biological systems remains underexplored but may enable conjugation via Huisgen cycloaddition.
Stability and Reactivity
- Ethynyl Group Stability : The triple bond in this compound may undergo hydration or oxidation under acidic/oxidizing conditions, unlike stable ether (methoxy) or hydroxyl groups .
- Ester Hydrolysis : The methyl ester is less prone to hydrolysis than ethyl esters (e.g., ethyl 2-hydroxy-5-methylbenzoate ) due to reduced steric hindrance.
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